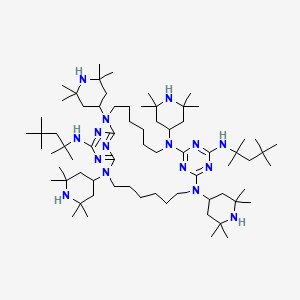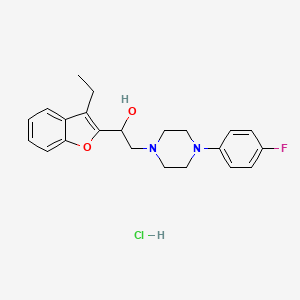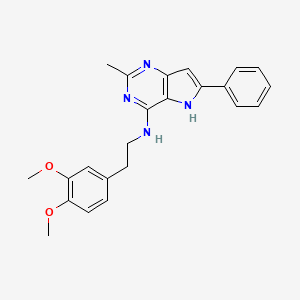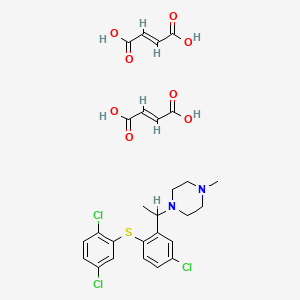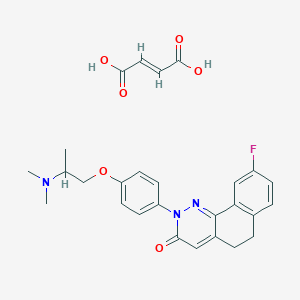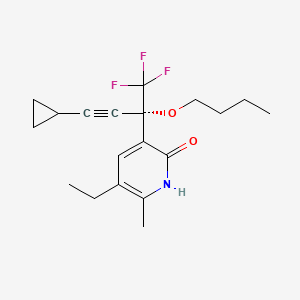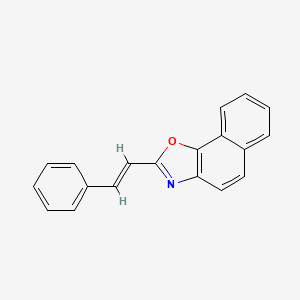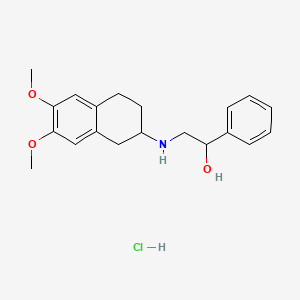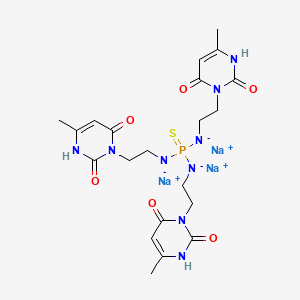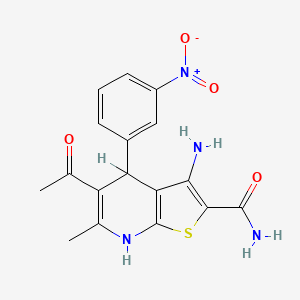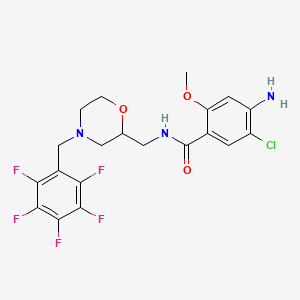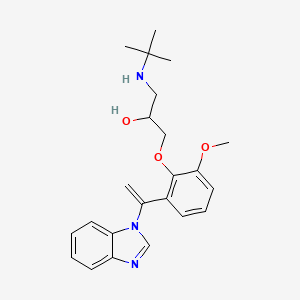
1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol is a complex organic compound that features a benzimidazole moiety, a methoxy group, and a tert-butylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the vinyl group, methoxy group, and tert-butylamino group through various organic reactions such as alkylation, substitution, and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes would be optimized for cost-efficiency, scalability, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the vinyl group to an alkane.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or phenoxy moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions may introduce new functional groups onto the phenoxy or benzimidazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules or materials.
Biology: Investigating its interactions with biological macromolecules or its potential as a biochemical probe.
Medicine: Exploring its pharmacological properties, such as potential therapeutic effects or as a lead compound for drug development.
Industry: Potential use in the development of new materials, coatings, or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-Benzimidazol-1-yl)ethanol: A simpler benzimidazole derivative with potential biological activity.
2-Methoxyphenol: A phenolic compound with various industrial and medicinal applications.
tert-Butylamine: A common amine used in organic synthesis.
Uniqueness
1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its structural complexity allows for diverse applications and interactions in different scientific fields.
Eigenschaften
CAS-Nummer |
85128-09-2 |
|---|---|
Molekularformel |
C23H29N3O3 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
1-[2-[1-(benzimidazol-1-yl)ethenyl]-6-methoxyphenoxy]-3-(tert-butylamino)propan-2-ol |
InChI |
InChI=1S/C23H29N3O3/c1-16(26-15-24-19-10-6-7-11-20(19)26)18-9-8-12-21(28-5)22(18)29-14-17(27)13-25-23(2,3)4/h6-12,15,17,25,27H,1,13-14H2,2-5H3 |
InChI-Schlüssel |
QHRHIBUBQWZZEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(COC1=C(C=CC=C1OC)C(=C)N2C=NC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


